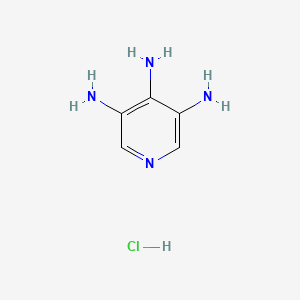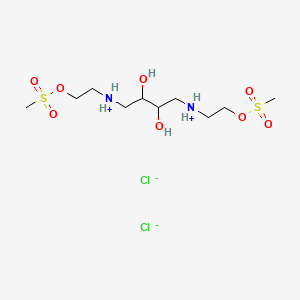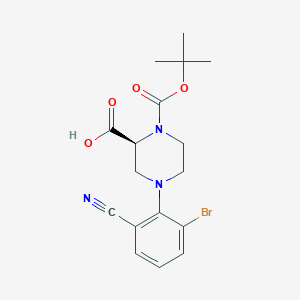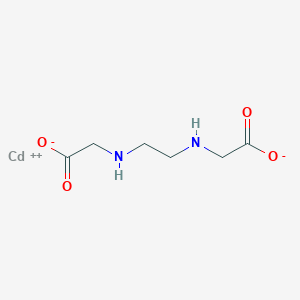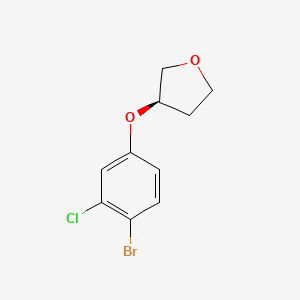
(R)-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran is an organic compound characterized by the presence of a tetrahydrofuran ring substituted with a 4-bromo-3-chlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran typically involves the reaction of 4-bromo-3-chlorophenol with an appropriate tetrahydrofuran derivative under specific conditions. The reaction may require the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.
Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated compounds.
科学的研究の応用
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and may require further research to elucidate.
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: This compound is used in the synthesis of various pharmaceutical and biologically active compounds.
4-Bromo-3-chlorophenol: A precursor in the synthesis of ®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran.
Uniqueness
®-3-(4-bromo-3-chlorophenoxy)tetrahydrofuran is unique due to its specific substitution pattern and the presence of a tetrahydrofuran ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC名 |
(3R)-3-(4-bromo-3-chlorophenoxy)oxolane |
InChI |
InChI=1S/C10H10BrClO2/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2/t8-/m1/s1 |
InChIキー |
LHAVWUPQLTWZSP-MRVPVSSYSA-N |
異性体SMILES |
C1COC[C@@H]1OC2=CC(=C(C=C2)Br)Cl |
正規SMILES |
C1COCC1OC2=CC(=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


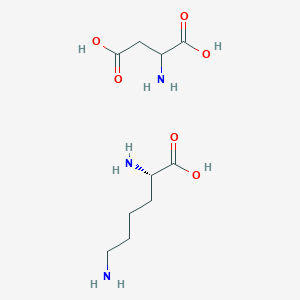


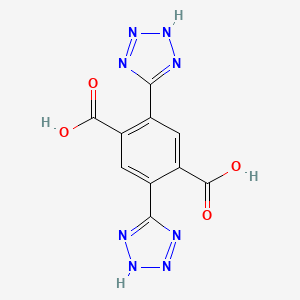
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)

